molecular formula C16H18N6O B6719900 N-ethyl-3-[[(2-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)amino]methyl]benzamide

N-ethyl-3-[[(2-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)amino]methyl]benzamide

Cat. No.: B6719900
M. Wt: 310.35 g/mol
InChI Key: COKZIHGQMJKUEB-UHFFFAOYSA-N
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Description

N-ethyl-3-[[(2-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)amino]methyl]benzamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Properties

IUPAC Name

N-ethyl-3-[[(2-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)amino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-3-17-16(23)13-6-4-5-12(9-13)10-18-14-7-8-15-19-11(2)20-22(15)21-14/h4-9H,3,10H2,1-2H3,(H,17,23)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKZIHGQMJKUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)CNC2=NN3C(=NC(=N3)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-[[(2-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)amino]methyl]benzamide typically involves a multi-step process. One common method includes the reaction of 2-methyl-[1,2,4]triazolo[1,5-b]pyridazine with an appropriate benzamide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis. This method can significantly reduce reaction times and improve yields. The process involves the use of enaminonitriles and benzohydrazides under microwave conditions, leading to the formation of the desired product through a series of nucleophilic addition and condensation reactions .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-[[(2-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)amino]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-ethyl-3-[[(2-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)amino]methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-3-[[(2-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)amino]methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit JAK1 and JAK2, which are involved in inflammatory and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-3-[[(2-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)amino]methyl]benzamide stands out due to its specific substitution pattern and the presence of the benzamide moiety, which may confer unique biological activities and therapeutic potential.

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